molecular formula C15H15N3O5S2 B2462068 [(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 438610-15-2

[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B2462068
M. Wt: 381.42
InChI Key: LQXVAWUWEQXXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide class of compounds that have been used in the treatment of various diseases such as bacterial infections, cancer, and diabetes.

Mechanism Of Action

The mechanism of action of [(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Studies have shown that [(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate has both biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate in lab experiments is its potent anti-cancer properties. The compound has been shown to inhibit the growth of various types of cancer cells, making it a valuable tool for cancer research. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate. One area of research is the development of new derivatives of this compound with improved anti-cancer properties and reduced toxicity. Another area of research is the investigation of the compound's potential applications in other fields such as diabetes research and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of [(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with N-[(4-sulfamoylphenyl)carbamoyl]chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a high yield.

Scientific Research Applications

[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-24-14-12(3-2-8-17-14)15(20)23-9-13(19)18-10-4-6-11(7-5-10)25(16,21)22/h2-8H,9H2,1H3,(H,18,19)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXVAWUWEQXXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.